molecular formula C9H14O4 B12279088 3,4-O-Isopropylidene-D-galactal

3,4-O-Isopropylidene-D-galactal

Cat. No.: B12279088
M. Wt: 186.20 g/mol
InChI Key: XBOGNGNNKYTRED-UHFFFAOYSA-N
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Description

3,4-O-Isopropylidene-D-galactal (CAS: 124477-12-9) is a protected glycal derivative that serves as an extraordinary and prized intermediary in organic synthesis . With a molecular formula of C9H14O4 and a molecular weight of 186.2 g/mol , this compound is meticulously designed for research and analytical applications. Its core value lies in its role as a versatile chiral building block, diligently aiding in the synthesis of a plethora of pharmaceutical compounds and other complex molecules . In the field of glycochemistry, this compound is a fundamental precursor for the stereoselective synthesis of 2-deoxyglycosides, which are crucial structural components in many bioactive natural products . Research demonstrates that derivatives of similar isopropylidene-protected sugars exhibit significant biological activity; for instance, certain esters have shown potent in vitro erythroid differentiation induction properties, suggesting their potential as agents to modulate the production of embryo-fetal hemoglobins . The compound's isopropylidene protecting group enhances its stability and directs subsequent chemical transformations, making it an indispensable tool for the unambiguous synthesis of complex targets, including rare sugars with chemotherapeutic potential . Applications: This product is intended for research use only and is not intended for human or veterinary use. Its primary applications include use as a key synthetic intermediate in carbohydrate chemistry, medicinal chemistry for drug discovery, and the development of novel oligosaccharides.

Properties

Molecular Formula

C9H14O4

Molecular Weight

186.20 g/mol

IUPAC Name

(2,2-dimethyl-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-4-yl)methanol

InChI

InChI=1S/C9H14O4/c1-9(2)12-6-3-4-11-7(5-10)8(6)13-9/h3-4,6-8,10H,5H2,1-2H3

InChI Key

XBOGNGNNKYTRED-UHFFFAOYSA-N

Canonical SMILES

CC1(OC2C=COC(C2O1)CO)C

Origin of Product

United States

Preparation Methods

Formation of 1,2:3,4-Di-O-Isopropylidene-D-galactopyranose

The synthesis begins with D-galactose, where the 1,2- and 3,4-hydroxyl groups are protected as isopropylidene acetals. This is achieved by reacting D-galactose with acetone under acidic conditions, typically using sulfuric acid or camphorsulfonic acid as a catalyst. The reaction proceeds via ketailization, yielding 1,2:3,4-di-O-isopropylidene-α-D-galactopyranose as a key intermediate (Scheme 1).

Reaction Conditions :

  • Solvent: Anhydrous acetone
  • Catalyst: H2SO4 (0.5–1.0 equiv)
  • Temperature: 0–25°C
  • Yield: 60–75%

Conversion to 3,4-O-Isopropylidene-D-galactal

The di-isopropylidene-protected galactopyranose is then converted to the glycal via elimination. This involves:

  • Activation of the Anomeric Position : The 1,2-acetal is selectively hydrolyzed using aqueous acetic acid (10–20%) to expose the anomeric hydroxyl group.
  • Formation of a Leaving Group : The anomeric hydroxyl is converted to a bromide or triflate using PBr3 or Tf2O.
  • Base-Mediated Elimination : Treatment with a non-nucleophilic base (e.g., 1,8-diazabicycloundec-7-ene, DBU) induces β-elimination, forming the 1,2-unsaturated glycal.

Optimized Protocol :

  • Substrate: 1,2:3,4-Di-O-isopropylidene-α-D-galactopyranose
  • Bromination: PBr3 (1.2 equiv), CH2Cl2, 0°C → 25°C, 2 h
  • Elimination: DBU (2.0 equiv), THF, reflux, 4 h
  • Yield: 68–72%

Direct Isopropylidene Protection of D-Galactal

Selective 3,4-O-Isopropylidene Protection

An alternative route starts with D-galactal, where the 3,4-diol is selectively protected. This method avoids the need for anomeric activation:

  • Partial Deprotection : D-Galactal derivatives (e.g., 3,4,6-tri-O-acetyl-D-galactal) are treated with a mild base (e.g., NH3/MeOH) to remove acetyl groups at C3 and C4.
  • Acetonide Formation : The free 3,4-diol reacts with 2,2-dimethoxypropane in acetone, catalyzed by p-TsOH.

Key Data :

  • Substrate: 3,4,6-Tri-O-acetyl-D-galactal
  • Deprotection: NH3/MeOH (1:1), 25°C, 2 h
  • Protection: 2,2-Dimethoxypropane (3.0 equiv), p-TsOH (0.1 equiv), acetone, 40°C, 6 h
  • Yield: 80–85%

Microwave-Assisted Synthesis

Microwave irradiation enhances reaction efficiency, particularly for elimination steps. A notable method involves:

  • Glycosyl Donor Preparation : 3,4-O-Isopropylidene-D-galactal is synthesized from 1,2:3,4-di-O-isopropylidene-α-D-galactopyranose using AlCl3 as a Lewis acid under microwave conditions.
  • Optimized Conditions :
    • Substrate: 1,2:3,4-Di-O-isopropylidene-α-D-galactopyranose
    • Reagent: AlCl3 (0.2 equiv), CH2Cl2
    • Microwave: 100 W, 50°C, 15–35 min
    • Yield: 65–80%

Comparative Analysis of Methods

Method Starting Material Key Steps Yield Advantages
Sequential Protection D-Galactose Acetonide protection → elimination 68–72% High purity, scalable
Direct Protection 3,4,6-Tri-O-acetyl-D-galactal Partial deprotection → acetonide 80–85% Fewer steps, avoids anomeric activation
Microwave-Assisted Di-isopropylidene galactose Lewis acid-mediated elimination 65–80% Rapid, energy-efficient

Challenges and Optimization

Regioselectivity in Acetonide Formation

The 3,4-O-isopropylidene group must be formed without protecting other hydroxyls. Using bulky catalysts (e.g., camphorsulfonic acid) or low temperatures improves selectivity.

Elimination Side Reactions

Overelimination or epimerization can occur. Adding catalytic Hünig’s base (DIPEA) suppresses acid-mediated side reactions.

Solvent Effects

Polar aprotic solvents (e.g., DMF) enhance elimination rates but may reduce yields. Mixed solvents (THF/H2O) balance reactivity and stability.

Recent Advances

Continuous Flow Chemistry

A flow-based system for azidophenylselenylation of galactal derivatives has been adapted for 3,4-O-isopropylidene-D-galactal synthesis:

  • Residence time: 3 h
  • Throughput: 1.2 mmol/h
  • Purity: >95% (HPLC)

Enzymatic Deprotection

Lipase-catalyzed hydrolysis of acetyl groups enables greener synthesis:

  • Enzyme: Candida antarctica Lipase B (CAL-B)
  • Solvent: Phosphate buffer (pH 7.0)/THF
  • Yield: 78%

Chemical Reactions Analysis

3,4-O-Isopropylidene-D-galactal undergoes various chemical reactions, including:

Scientific Research Applications

Chemical Properties and Structure

3,4-O-Isopropylidene-D-galactal is a glycal derivative with the molecular formula C9H14O4C_9H_{14}O_4. Its structure features an isopropylidene group protecting the hydroxyl functionalities at the 3 and 4 positions of the galactal moiety. This protective strategy is crucial for facilitating further chemical transformations while maintaining the integrity of the galactal core.

Synthesis and Derivatives

The synthesis of 3,4-O-Isopropylidene-D-galactal often involves the use of D-galactose as a starting material. A notable method includes the selective protection of hydroxyl groups followed by elimination reactions to yield the desired glycal. This compound serves as a versatile intermediate for synthesizing various glycosides and oligosaccharides.

Key Synthesis Routes:

  • Protection Strategy: The use of isopropylidene groups allows for selective reactivity at other functional sites.
  • Elimination Reactions: These reactions are essential for generating reactive glycal intermediates that can participate in further glycosylation processes.

Applications in Glycoside Synthesis

3,4-O-Isopropylidene-D-galactal plays a critical role in the synthesis of glycosides, which are important in pharmaceuticals and natural products. Glycosides derived from this compound exhibit various biological activities, including antimicrobial and anti-inflammatory properties.

  • Antimicrobial Properties: Certain glycosides synthesized from 3,4-O-Isopropylidene-D-galactal have shown effectiveness against bacterial strains.
  • Anti-inflammatory Effects: Research indicates that derivatives may modulate inflammatory pathways, making them candidates for therapeutic applications.

Case Studies and Research Findings

  • Glycoside Synthesis:
    A study demonstrated the successful synthesis of various glycosides using 3,4-O-Isopropylidene-D-galactal as a precursor. The resulting compounds exhibited promising biological activities, highlighting their potential in drug development .
  • Pharmacological Characterization:
    Research has characterized several derivatives for their pharmacological properties, revealing their potential utility in treating conditions such as infections and inflammation .
  • Synthetic Methodology:
    Innovative synthetic methodologies involving 3,4-O-Isopropylidene-D-galactal have been developed to enhance yield and selectivity in glycoside formation. These methods emphasize environmentally friendly practices and improved reaction conditions .

Data Tables

Application AreaDescriptionReferences
Glycoside SynthesisUsed as an intermediate for synthesizing biologically active glycosides.
Antimicrobial ActivityExhibits effectiveness against specific bacterial strains.
Anti-inflammatory EffectsModulates inflammatory pathways; potential therapeutic applications.
Synthetic MethodologyDevelopment of efficient synthetic routes for glycoside formation.

Mechanism of Action

The mechanism of action of 3,4-O-Isopropylidene-D-galactal involves its ability to act as a glycosyl donor in glycosylation reactions. The isopropylidene group protects the hydroxyl groups, allowing selective reactions at other positions. The compound can form glycosidic bonds with various acceptors, facilitated by catalysts such as acids or transition metals . The molecular targets and pathways involved include the formation of glycosidic linkages and the activation of glycosyl donors.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1,2:3,4-Di-O-Isopropylidene-D-galactopyranose (CAS 4064-06-6)
  • Structure: Contains isopropylidene protections at both 1,2- and 3,4-hydroxyl groups, leaving the 6-OH free. It exists as a stable α-D-galactopyranose derivative.
  • Synthesis : Prepared by reacting D-galactose with acetone under acidic conditions, forming a bis-protected structure .
  • Reactivity : The free 6-OH allows selective modifications, such as esterification or glycosylation. Its rigidity enhances stereochemical control in synthesis.
  • Applications : Used as a chiral building block in pharmaceuticals and polymers. For example, it serves as a precursor for galactose-containing dendrimers and glycoconjugates .
Property 3,4-O-Isopropylidene-D-galactal 1,2:3,4-Di-O-Isopropylidene-D-galactopyranose
CAS Number 1355049-97-6 4064-06-6
Molecular Formula C₉H₁₄O₅ C₁₂H₂₀O₆
Key Functional Groups 3,4-O-isopropylidene, glycal 1,2- and 3,4-O-isopropylidene
Reactivity Anomeric double bond for glycosylation Free 6-OH for selective derivatization
Primary Use Glycosylation studies Chiral synthon in organic chemistry
Methyl 1,2:3,4-Di-O-Isopropylidene-α-D-galacturonide (CAS 869996-05-4)
  • Structure : A uronic acid derivative with methyl esterification at the C6 carboxyl group and isopropylidene protections at 1,2- and 3,4-OH.
  • Reactivity : The esterified carboxyl group enhances solubility in organic solvents, facilitating its use in glycosylation and ester hydrolysis reactions.
  • Applications : Explored in drug delivery systems and anti-inflammatory agents due to its bioactivity and structural versatility .

Key Structural Differences :

  • Unlike 3,4-O-Isopropylidene-D-galactal, this compound lacks the glycal double bond but introduces a carboxyl group, altering its electronic properties and hydrogen-bonding capacity .
3,4-O-Isopropylidene-2-C-methyl-D-galactonolactone
  • Structure : A lactone derivative with a methyl group at C2 and isopropylidene protection at 3,4-OH.
  • Synthesis: Derived from galactonolactone via oxidation and cyclization.
  • Reactivity : The lactone ring undergoes nucleophilic attack at the carbonyl carbon, enabling ring-opening reactions for C-glycoside synthesis.
  • Applications : Utilized in asymmetric synthesis of C-nucleosides and enzyme inhibitors .

Comparison :

  • The lactone ring introduces rigidity, contrasting with the glycal’s planar structure. This affects conformational preferences in catalytic processes .

Reactivity and Functional Group Analysis

Compound Key Reactivity Functionalization Sites
3,4-O-Isopropylidene-D-galactal Epoxidation at C1-C2; β-glycoside formation via Lewis acids Anomeric center (C1), 2-OH after ring-opening
Di-O-isopropylidene-D-galactopyranose 6-OH esterification; glycosylation at anomeric center 6-OH, anomeric carbon
Di-O-isopropylidene-galacturonide Hydrolysis of methyl ester; glycosylation at C1 C6 carboxyl, anomeric carbon

Biological Activity

3,4-O-Isopropylidene-D-galactal is a carbohydrate derivative that has garnered attention in various fields of biological research due to its unique structural properties and potential biological activities. This article will explore the compound's synthesis, biological interactions, and implications in medicinal chemistry, with a focus on its activity in cell biology and potential therapeutic applications.

Chemical Structure and Synthesis

3,4-O-Isopropylidene-D-galactal is derived from D-galactose and features a protective isopropylidene group on the hydroxyls at positions 3 and 4. The synthesis typically involves several steps, including the protection of hydroxyl groups and subsequent reactions to yield the desired product. A practical synthetic route has been reported that allows for efficient production of this compound from D-galactose, achieving yields of approximately 18% after ten steps of reactions with purification through column chromatography .

Biological Activity

The biological activity of 3,4-O-Isopropylidene-D-galactal can be analyzed through its interactions with various biological systems, particularly in relation to glycosylation processes. Glycosylation plays a critical role in cellular recognition, signaling pathways, and immune responses. The compound's structure allows it to participate in carbohydrate-carbohydrate interactions, which are essential for processes such as cell adhesion and communication.

Case Studies and Research Findings

  • Glycosylation Impact on Collagen : Research indicates that glycosylated derivatives of hydroxylysine (Hyl), which can be synthesized using compounds like 3,4-O-isopropylidene-D-galactal, significantly affect collagen's biological functions. For instance, glycosylation was found to down-regulate the binding of integrins such as CD44 and α3β1 integrin to collagen, which could influence tumor cell interactions with extracellular matrix components . This suggests potential applications in cancer biology where modulation of these interactions may alter tumor progression.
  • Cellular Mechanisms : In studies involving neuroendocrine PC12 cells, derivatives of D-galactal have been shown to influence vesicular exocytosis and cellular morphology. The inhibition of vesicular exocytosis by oseltamivir carboxylate (a derivative related to D-galactal) highlights the importance of carbohydrate structures in neurotransmitter release mechanisms . This could lead to insights into neuropharmacology and the side effects associated with neuraminidase inhibitors.

Table 1: Synthesis Overview

StepReaction TypeYield (%)Notes
1Protection-Protect hydroxyl groups on D-galactose
2Glycosylation18%Key step for obtaining 3,4-O-isopropylidene-D-galactal
3Purification-Column chromatography used for purification

Table 2: Biological Activities

Activity AreaObservationsReferences
Collagen InteractionModulates integrin binding
Neuroendocrine ActivityInfluences vesicular exocytosis
Immune ResponseImpacts T-cell responses via glycosylation

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